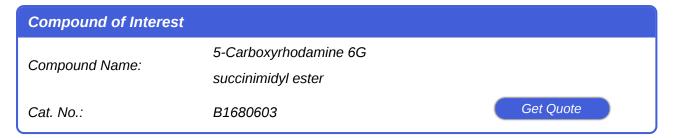


Application Notes: 5-Carboxyrhodamine 6G for Single-Molecule Detection

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyrhodamine 6G (5-CR6G) is a bright and photostable fluorescent dye well-suited for single-molecule detection applications. Its excellent photophysical properties, including a high extinction coefficient and good quantum yield, make it a robust choice for visualizing individual biomolecules and their interactions. 5-CR6G is commonly used as an acceptor fluorophore in single-molecule Förster Resonance Energy Transfer (smFRET) studies, enabling the investigation of dynamic processes such as protein conformational changes, protein-DNA interactions, and enzymatic reactions at the single-molecule level. This document provides detailed application notes and protocols for the use of 5-CR6G in single-molecule detection experiments.

Photophysical Properties of 5-Carboxyrhodamine 6G

The selection of a fluorophore is critical for the success of single-molecule experiments. The following table summarizes the key photophysical properties of 5-Carboxyrhodamine 6G, making it a suitable candidate for such sensitive measurements.



Property	Value	Reference
Excitation Maximum (λex)	~525 nm	[1][2]
Emission Maximum (λem)	~550 nm	[1][2]
Molar Extinction Coefficient (ε)	~116,000 cm ⁻¹ M ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	~0.9	[4]
Recommended FRET Donor	Cyanine 3 (Cy3)	[5]
Reactive Form for Labeling	N-hydroxysuccinimidyl (NHS) ester	[6]

Key Applications in Single-Molecule Detection

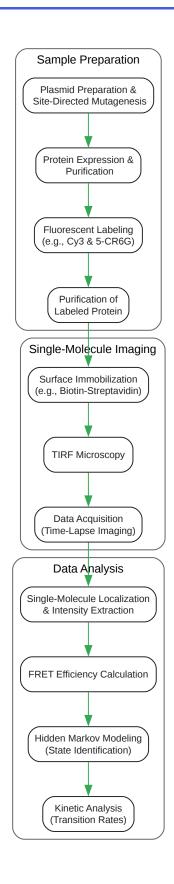
5-Carboxyrhodamine 6G is particularly valuable in smFRET experiments to probe the dynamics of biological systems. A prominent application is the study of protein conformational changes, which are often fundamental to their function. By labeling a protein with a FRET donor (e.g., Cy3) and 5-CR6G as the acceptor at two specific sites, changes in the distance between these sites can be monitored in real-time. This approach provides insights into the mechanisms of enzymes, molecular motors, and signaling proteins.

A specific example is the investigation of the conformational dynamics of DNA mismatch repair proteins. These proteins undergo significant structural changes as they recognize and bind to mismatched DNA bases. By labeling the protein and/or the DNA with a Cy3/5-CR6G FRET pair, researchers can observe these conformational transitions directly, providing a deeper understanding of the DNA repair mechanism.

Experimental Workflow for a Typical smFRET Experiment

The following diagram illustrates a generalized workflow for a single-molecule FRET experiment designed to study protein conformational dynamics using 5-CR6G.





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Workflow for a single-molecule FRET experiment.



Experimental Protocols

Protocol 1: Labeling of Proteins with 5-Carboxyrhodamine 6G NHS Ester

This protocol describes the labeling of a protein with amine-reactive 5-Carboxyrhodamine 6G N-hydroxysuccinimidyl (NHS) ester. The primary targets for labeling are the ϵ -amino groups of lysine residues and the N-terminal α -amino group.

Materials:

- 5-Carboxyrhodamine 6G, single isomer, NHS ester
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching buffer: 1.5 M hydroxylamine, pH 8.5
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer at a concentration of 1-5 mg/mL.
- Prepare Dye Stock Solution: Immediately before use, dissolve the 5-CR6G NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: a. Add the dye stock solution to the protein solution while gently
 vortexing. The recommended molar ratio of dye to protein is typically between 5:1 and 20:1.
 This should be optimized for each specific protein and application. b. Incubate the reaction
 for 1 hour at room temperature, protected from light.



- Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 100-250 mM to stop the reaction by reacting with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
- Determine Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 525 nm (for 5-CR6G). b. Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. c. Calculate the dye concentration using the Beer-Lambert law with the molar extinction coefficient of 5-CR6G (~116,000 cm⁻¹M⁻¹). d. The DOL is the molar ratio of the dye to the protein.

Protocol 2: Single-Molecule FRET Imaging using TIRF Microscopy

This protocol outlines the general procedure for imaging surface-immobilized proteins labeled with a FRET pair (e.g., Cy3 and 5-CR6G) using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

- Labeled and purified protein sample
- TIRF microscope with appropriate laser lines (e.g., 532 nm for Cy3 excitation) and emission filters
- Microfluidic flow cell
- Surface passivation reagents (e.g., PEG/biotin-PEG)
- Streptavidin
- Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox)

Procedure:

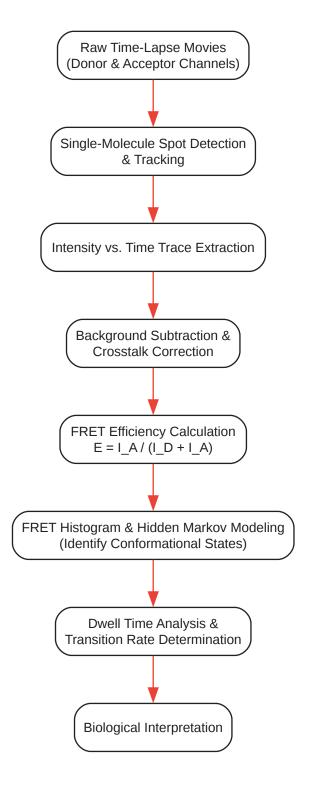


- Prepare the Flow Cell: a. Clean the coverslips and slides thoroughly. b. Assemble the
 microfluidic flow cell. c. Passivate the surface with PEG/biotin-PEG to prevent non-specific
 protein adsorption. d. Incubate the channel with streptavidin to create a binding surface for
 biotinylated molecules.
- Immobilize the Labeled Protein: a. Introduce a dilute solution (pM to nM range) of the biotinylated and fluorescently labeled protein into the flow cell. b. Allow the protein to bind to the streptavidin-coated surface for a few minutes. c. Wash out the unbound protein with imaging buffer.
- TIRF Imaging: a. Mount the flow cell on the TIRF microscope. b. Focus on the surface of the coverslip. c. Excite the donor fluorophore (e.g., Cy3 at 532 nm) and acquire time-lapse images, simultaneously collecting the emission from both the donor and acceptor (5-CR6G) channels. d. Acquire data for a sufficient duration to observe the dynamic process of interest, being mindful of photobleaching.[7][8]

Data Analysis Workflow

The analysis of smFRET data is a critical step to extract meaningful kinetic and conformational information.





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Data analysis workflow for smFRET experiments.

Quantitative Data Summary



The following tables provide a summary of expected quantitative data for single-molecule experiments using 5-Carboxyrhodamine 6G. These values can vary depending on the specific experimental setup, laser power, and local environment of the fluorophore.

Table 1: Photostability and Signal-to-Noise Ratio (SNR)

Parameter	Typical Value	Conditions
Photobleaching Lifetime	Seconds to minutes	Dependent on laser power, oxygen scavenger, and triplet state quencher[6][9]
Signal-to-Noise Ratio (SNR)	> 5	TIRF microscopy, low background surface[10][11][12]

Table 2: FRET Parameters with Cy3 as Donor

Parameter	Typical Value
Förster Radius (R ₀)	~5.0 - 6.0 nm[5]
FRET Efficiency Range	0.1 - 0.9 (sensitive to distances of ~3-10 nm)

Conclusion

5-Carboxyrhodamine 6G is a versatile and reliable fluorescent probe for single-molecule detection, particularly in the context of smFRET studies. Its favorable photophysical properties, combined with well-established labeling protocols, enable researchers to investigate a wide range of dynamic biological processes with high temporal and spatial resolution. Careful experimental design, particularly concerning surface passivation and the use of appropriate imaging buffers, is crucial for obtaining high-quality single-molecule data. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for scientists and drug development professionals aiming to harness the power of single-molecule detection with 5-Carboxyrhodamine 6G.



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- To cite this document: BenchChem. [Application Notes: 5-Carboxyrhodamine 6G for Single-Molecule Detection]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1680603#5-carboxyrhodamine-6g-for-single-molecule-detection]



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